tert-Butyl N-[5-oxo-5-(pyridin-2-yl)pentyl]carbamate
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Overview
Description
tert-Butyl N-[5-oxo-5-(pyridin-2-yl)pentyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyridine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[5-oxo-5-(pyridin-2-yl)pentyl]carbamate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of pyridine-2-carboxaldehyde with a suitable Grignard reagent to form a secondary alcohol.
Oxidation: The secondary alcohol is then oxidized to form the corresponding ketone.
Carbamate Formation: The ketone is reacted with tert-butyl isocyanate in the presence of a base to form the desired carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary alcohols.
Substitution: Formation of carbamate derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl N-[5-oxo-5-(pyridin-2-yl)pentyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[5-oxo-5-(pyridin-3-yl)pentyl]carbamate
- tert-Butyl N-[5-oxo-5-(pyridin-4-yl)pentyl]carbamate
Uniqueness
- Structural Features : The position of the pyridine ring in tert-Butyl N-[5-oxo-5-(pyridin-2-yl)pentyl]carbamate provides unique electronic and steric properties.
- Reactivity : The compound’s reactivity can differ significantly from its isomers due to the position of the pyridine ring, affecting its chemical behavior and applications.
Properties
IUPAC Name |
tert-butyl N-(5-oxo-5-pyridin-2-ylpentyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-11-7-5-9-13(18)12-8-4-6-10-16-12/h4,6,8,10H,5,7,9,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZUBSBMSASPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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